molecular formula C19H23ClN2O3S B12475195 N-tert-butyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide

N-tert-butyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B12475195
M. Wt: 394.9 g/mol
InChI Key: TWOGNOHNQSDSDY-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a methylsulfonyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with tert-butylamine in the presence of a base such as triethylamine.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 2-chlorobenzyl chloride in the presence of a base.

    Addition of the Methylsulfonyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways involving benzamide derivatives.

Industry:

    Chemical Manufacturing: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl, chlorobenzyl, and methylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • N-tert-butyl-4-aminobenzamide
  • N-(tert-butyl)-4-{[2-(2-chlorophenoxy)acetyl]amino}benzamide

Comparison:

  • N-tert-butyl-4-aminobenzamide: Lacks the chlorobenzyl and methylsulfonyl groups, which may result in different chemical reactivity and biological activity.
  • N-(tert-butyl)-4-{[2-(2-chlorophenoxy)acetyl]amino}benzamide: Contains a chlorophenoxyacetyl group instead of the chlorobenzyl and methylsulfonyl groups, leading to different physical and chemical properties.

The unique combination of functional groups in N-tert-butyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide imparts distinct properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

N-tert-butyl-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide

InChI

InChI=1S/C19H23ClN2O3S/c1-19(2,3)21-18(23)14-9-11-16(12-10-14)22(26(4,24)25)13-15-7-5-6-8-17(15)20/h5-12H,13H2,1-4H3,(H,21,23)

InChI Key

TWOGNOHNQSDSDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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